Methyl 5-formylfuran-3-carboxylate
Description
Structure
2D Structure
Properties
IUPAC Name |
methyl 5-formylfuran-3-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6O4/c1-10-7(9)5-2-6(3-8)11-4-5/h2-4H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RKSNUGDDGDFSRP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=COC(=C1)C=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
154.12 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
102169-71-1 | |
| Record name | methyl 5-formylfuran-3-carboxylate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthetic Methodologies for Methyl 5 Formylfuran 3 Carboxylate
Conventional Synthetic Approaches to Methyl 5-formylfuran-3-carboxylate
Traditional synthetic routes to this compound rely on established organic chemistry reactions to build the molecule step-by-step. These methods focus on the sequential introduction of the required functional groups—the methyl ester and the aldehyde—onto a furan (B31954) core or the construction of the furan ring itself from acyclic precursors.
Esterification Reactions for Carboxylate Formation
The formation of the methyl carboxylate group is a fundamental step in the synthesis of the title compound. The most common method for this transformation is the Fischer esterification. masterorganicchemistry.commasterorganicchemistry.com This acid-catalyzed reaction involves treating the corresponding carboxylic acid, 5-formylfuran-3-carboxylic acid, with methanol (B129727). byjus.comlibretexts.org
The reaction is an equilibrium process, and to achieve high yields of the ester, it is typically conducted using a large excess of methanol, which can also serve as the solvent. masterorganicchemistry.comchemistrysteps.com Strong acids such as sulfuric acid (H₂SO₄) or tosic acid (TsOH) are commonly employed as catalysts. masterorganicchemistry.com The mechanism involves the protonation of the carboxylic acid's carbonyl oxygen, which enhances the electrophilicity of the carbonyl carbon. The alcohol (methanol) then acts as a nucleophile, attacking this carbon. A series of proton transfers and the elimination of a water molecule lead to the final methyl ester product. byjus.comchemistrysteps.com
Table 1: Fischer Esterification for Methyl Ester Formation
| Reactant | Reagent | Catalyst | Key Feature |
|---|
Formylation Strategies for Aldehyde Introduction
Introducing the formyl (aldehyde) group onto the furan ring at the C5 position is achieved through electrophilic aromatic substitution. The starting material for this step would be methyl furan-3-carboxylate. The furan ring is an electron-rich heterocycle, making it susceptible to formylation. jk-sci.com Classic methods for this transformation include the Vilsmeier-Haack and Rieche formylations.
The Vilsmeier-Haack reaction uses a substituted amide, typically N,N-dimethylformamide (DMF), and phosphorus oxychloride (POCl₃) to generate an electrophilic chloroiminium ion known as the Vilsmeier reagent. chemistrysteps.comwikipedia.org This reagent is then attacked by the electron-rich furan ring. The reaction is generally mild and effective for heteroaromatic compounds. jk-sci.comorganic-chemistry.org Subsequent hydrolysis of the resulting iminium intermediate yields the desired aldehyde. wikipedia.org
The Rieche formylation is another option, employing dichloromethyl methyl ether (Cl₂CHOMe) as the formylating agent in the presence of a strong Lewis acid catalyst like titanium tetrachloride (TiCl₄). synarchive.comwikipedia.org This method is also suitable for electron-rich aromatic compounds. wikipedia.orgmdpi.com The regioselectivity of these reactions on a 3-substituted furan is directed to the C5 position due to the activating effect of the furan ring's oxygen atom.
Table 2: Formylation Methods for Aldehyde Introduction
| Reaction | Starting Material | Reagents | Electrophile |
|---|---|---|---|
| Vilsmeier-Haack | Methyl furan-3-carboxylate | DMF, POCl₃ | Chloroiminium ion (Vilsmeier reagent) chemistrysteps.com |
Multi-step Total Synthesis Routes
The construction of the this compound framework can also be achieved from simple, non-furanic (acyclic) starting materials. These total synthesis approaches build the furan ring as a key step in the reaction sequence. Such methods offer flexibility in introducing various substituents.
One strategy involves the reaction of sulfonium (B1226848) acylmethylides with acetylenic esters. rsc.org For instance, the reaction between a suitable sulfur ylide and an alkyl acetylenic carboxylate can lead to the formation of polysubstituted furans with carboxylate groups. This process proceeds through a tandem sequence of Michael addition, intramolecular cyclization, and elimination steps to construct the furan ring. rsc.org
Another approach is the palladium-catalyzed oxidative carbonylation of 3-yne-1,2-diol derivatives. acs.org This method can produce furan-3-carboxylate esters through a sequence involving heterocyclization, alkoxycarbonylation, and dehydration, using oxygen as the oxidant. acs.org While these methods may require more steps, they provide a powerful means of accessing specifically substituted furan derivatives that might be difficult to obtain through modification of a pre-existing furan ring. researchgate.net
Biomass-Derived Precursor Utilization in this compound Synthesis
The synthesis of furan compounds from renewable biomass resources is a cornerstone of green chemistry. Platform chemicals derived from the dehydration of sugars, such as 5-hydroxymethylfurfural (B1680220) (HMF), are valuable starting points for producing a wide range of furan-based chemicals. rsc.org
Transformation of Hydroxymethylfurfural (HMF) Derivatives
5-Hydroxymethylfurfural (HMF) is a key bio-derived platform chemical obtained from the acid-catalyzed dehydration of C6 sugars like fructose (B13574) and glucose. rsc.org HMF contains both an aldehyde and a hydroxymethyl group, which can be selectively oxidized to produce various valuable derivatives. nih.gov
The synthesis of this compound from HMF is not direct, as HMF is a 2,5-substituted furan. However, the oxidation pathways of HMF are well-studied and provide insight into the selective functional group transformations required. The oxidation of HMF can lead to intermediates like 2,5-diformylfuran (DFF), 5-hydroxymethyl-2-furancarboxylic acid (HMFCA), or 5-formyl-2-furancarboxylic acid (FFCA). mdpi.comencyclopedia.pubresearchgate.net For example, mixed metal oxide catalysts containing manganese and iron have been used for the selective oxidation of HMF to FFCA. researchgate.netepa.gov A metal-free system using NaOtBu in DMF with oxygen has also been shown to convert HMF and its derivatives into furan-2,5-dicarboxylic acid (FDCA). rsc.org
Achieving the 3,5-substitution pattern of the target molecule from the 2,5-substitution of HMF would require more complex strategies, potentially involving ring-opening and re-cyclization, or starting from a different isomer like 4-hydroxymethylfurfural (4-HMF), which can be oxidized to furan-2,4-dicarboxylic acid. rsc.org
Table 3: Key Oxidation Intermediates from HMF
| HMF Derivative | Abbreviation | Formula |
|---|---|---|
| 2,5-Diformylfuran | DFF | C₆H₄O₃ |
| 5-Hydroxymethyl-2-furancarboxylic acid | HMFCA | C₆H₆O₄ |
| 5-Formyl-2-furancarboxylic acid | FFCA | C₆H₄O₄ |
Conversion from Other Furanic Platform Chemicals
Besides HMF, other furanic chemicals derived from biomass can serve as precursors. Furfural (B47365), produced from C5 sugars, is a major industrial chemical. encyclopedia.pub Oxidation of furfural yields 2-furancarboxylic acid, which can be further processed. mdpi.com One potential, albeit challenging, route could involve the carboxylation of a 3-substituted furan derived from furfural.
A more direct line can be drawn from intermediates in the HMF oxidation chain. For example, 2,5-diformylfuran (DFF) is a versatile intermediate produced by the selective oxidation of HMF's alcohol group. advanceseng.comresearchgate.net While DFF is symmetrically substituted, methodologies that could selectively transform one aldehyde group into a methyl carboxylate while isomerizing its position would be highly innovative but are not yet established. The disproportionation of potassium furoate has been shown to yield a mixture of furan dicarboxylic acid isomers, including 2,4-FDCA and 3,4-FDCA, which are structurally more aligned with the target molecule than the more common 2,5-FDCA. rsc.org These isomers could potentially be converted to this compound through selective reduction and esterification steps.
Catalytic Syntheses of this compound
The catalytic conversion of biomass-derived platform molecules, such as 5-hydroxymethylfurfural (HMF), is a cornerstone for the production of value-added furanic compounds. nih.govresearchgate.net Catalysis offers pathways to selectively modify the functional groups present in HMF—an aldehyde, a hydroxyl group, and a furan ring—to yield a variety of chemicals, including furan-based aldehydes and acids. nih.gov
Homogeneous catalysis, where the catalyst is in the same phase as the reactants, has been explored for the transformation of furanic compounds. For instance, the aerobic oxidation of HMF can be achieved using homogeneous metal/bromide systems, such as those involving Co(OAc)₂, Mn(OAc)₂, and HBr, to produce intermediates like 2,5-diformylfuran (DFF) and 2,5-furandicarboxylic acid (FDCA). mdpi.com By carefully tuning the reaction conditions, such as temperature and pressure, the selectivity towards specific oxidation products can be controlled. mdpi.com
Another approach involves the use of transition metal molecular catalysts. A noteworthy example is the oxidation of HMF to DFF using a Mn(III)-salen catalyst at room temperature, which achieved yields up to 89%. nih.gov While not directly producing this compound, these methods establish that homogeneous catalysts can effectively and selectively oxidize the hydroxyl group of HMF, a key transformation required for forming the 5-formyl group. The synthesis of 5-formylfuran-2-carboxylic acid (FFCA), a closely related structure, is a critical intermediate in the production of bio-based monomers and can be approached through a hybrid system combining homogeneous and heterogeneous catalysis. rsc.org Such strategies highlight the potential for precise functional group manipulation using soluble catalysts under relatively mild conditions. nih.gov
Heterogeneous catalysts, which are in a different phase from the reactants, are advantageous due to their ease of separation, recovery, and potential for reuse. researchgate.net These catalysts, particularly those based on supported noble metals like gold (Au), palladium (Pd), and platinum (Pt), have shown excellent activity for the oxidation of HMF under mild conditions. nih.gov
A significant challenge in the synthesis of molecules like 5-formylfuran-2-carboxylic acid (FFCA) from HMF is preventing degradation and premature oxidation. tue.nl A novel strategy involves protecting the reactive formyl group of HMF through acetalization. The resulting HMF-acetal can then be selectively oxidized. For example, a hydroxyapatite-supported gold (Au/HAP) catalyst has been used to oxidize HMF-acetal to FFCA-acetal in 94% yield at 373 K. tue.nl The protecting group can then be removed to yield FFCA. tue.nl This principle of selective oxidation of the hydroxyl group is directly applicable to the synthesis of the target molecule's precursor acid.
The performance of various heterogeneous catalysts in the conversion of HMF to different valuable chemicals is a subject of extensive research. The choice of metal, support material, and reaction conditions are all critical factors in determining the final product. nih.govrsc.org
Table 1: Examples of Heterogeneous Catalysis in HMF Conversion
| Catalyst | Reactant | Product | Key Findings | Reference |
|---|---|---|---|---|
| Au/HAP | HMF-acetal | FFCA-acetal | 94% yield in 2 hours at 373 K, demonstrating high selectivity through a protection strategy. | tue.nl |
| PtCo@HCS | HMF | 2,5-dimethylfuran (DMF) | 98% yield, showcasing high efficiency in hydrogenolysis. | nih.gov |
| Pd/C | HMF | 2,5-dimethylfuran (DMF) | >95% yield using formic acid as a hydrogen donor. | nih.gov |
| Pd-Ru/FAU Zeolite | HMF | 5-acetoxymethylfurfural (AcMF) | Achieved 84.23% conversion and 60.42% selectivity in esterification. | worktribe.com |
Biocatalysis offers an environmentally friendly alternative for chemical synthesis, operating under mild conditions with high selectivity. mdpi.com Enzymes and whole-cell microorganisms have been successfully employed for the production of furan-based compounds. acs.org The biocatalytic oxidation of HMF to 2,5-furandicarboxylic acid (FDCA), for example, can proceed through two main routes, one of which involves the formation of 5-formylfuran-2-carboxylic acid (FFCA) as an intermediate. acs.org
The synthesis of FFCA, the carboxylic acid precursor to this compound, is challenging, but biocatalysts are being developed to address this. nih.gov While most enzymes screened tend to oxidize HMF to 5-hydroxymethyl-2-furoic acid (HMFCA), specific galactose oxidase variants have demonstrated excellent activity in converting HMFCA into FFCA, achieving over 99% conversion. nih.gov Furthermore, whole-cell biocatalysts, such as Pseudomonas putida, have been engineered for the production of furan carboxylic acids. frontiersin.orgmdpi.com By integrating different enzymes in a cascade, HMF can be converted to FDCA, with FFCA being a key, observable intermediate. mdpi.com For instance, a cascade using a galactose oxidase variant and a whole-cell biocatalyst harboring vanillin (B372448) dehydrogenase and NADH oxidase yielded FFCA as the major intermediate before its subsequent conversion to FDCA. mdpi.com These biocatalytic systems demonstrate a high potential for the targeted synthesis of specifically functionalized furanic acids from renewable feedstocks. researchgate.net
Table 2: Biocatalytic Production of FFCA and Related Furanic Acids
| Biocatalyst | Substrate | Primary Product | Key Findings | Reference |
|---|---|---|---|---|
| Galactose Oxidase (GOM7-2A variant) | HMFCA | FFCA | >99% conversion, showing high efficiency for the second oxidation step. | nih.gov |
| Pseudomonas putida KT2440 | Furfural | Furoic Acid | Quantitative yield, demonstrating robustness for furan aldehyde oxidation. | frontiersin.org |
| GO M3–5 CFE + E. coli_VDH1_NOX cells | HMF | FDCA (via FFCA) | FFCA was the major intermediate (83% yield) before final oxidation to FDCA. | mdpi.com |
| Fusarium striatum | HMF | 2,5-di(hydroxymethyl)furan (DHMF) | 100% conversion of 50 mM HMF within 24 hours with >95% selectivity. | mdpi.com |
Exploration of Regioselective Synthesis Pathways
The synthesis of this compound requires precise control over the placement of functional groups on the furan ring, a concept known as regioselectivity. Most synthesis pathways for furanic aldehydes and acids start from HMF, which already has substituents at the 2- and 5-positions. rsc.orgnih.gov To obtain the 3,5-substitution pattern of the target molecule, alternative synthetic routes are necessary.
One established method for introducing a formyl group onto an aromatic or heterocyclic ring is the Vilsmeier-Haack reaction. A documented synthesis for a related compound, Methyl 5-formyl-2-methyl-3-furoate, utilizes this reaction. chemicalbook.com In this process, phosphorus oxychloride (POCl₃) and N,N-dimethyl-formamide (DMF) are used to formylate the starting material, methyl 2-methylfuran-3-carboxylate, at the 5-position with high yield (83%). chemicalbook.com This demonstrates a viable regioselective pathway where a furan ring already containing a carboxylate at the 3-position can be specifically formylated at the vacant and electronically favorable 5-position. Applying this logic, one could start with Methyl furan-3-carboxylate and perform a Vilsmeier-Haack reaction to introduce the aldehyde group at the 5-position, directly leading to the desired product structure.
Green Chemistry Principles in the Synthesis of Furanic Aldehyde-Esters
The production of furanic aldehyde-esters is increasingly guided by the principles of green chemistry, which aim to create more sustainable and environmentally benign chemical processes. rsc.org A central tenet is the use of renewable feedstocks. Furanic compounds are often derived from biomass, with platform molecules like HMF and furfural being produced from the dehydration of C6 and C5 sugars, respectively. scribd.comresearchgate.net This bio-based origin makes them attractive alternatives to petroleum-derived chemicals. researchgate.net
Furthermore, research focuses on developing solvent-free reaction conditions to minimize the use of hazardous organic solvents. researchgate.net For example, solvent-free Stobbe condensation of furfural has been demonstrated as a green pathway to furan-based acid esters. researchgate.net The use of formic acid as both a reactant and a hydrogen-donating agent in certain catalytic hydrogenations of HMF also represents an environmentally conscious choice. rsc.org The collective goal of these efforts is to develop synthetic routes that are not only efficient and selective but also sustainable and economically viable on an industrial scale. scribd.comresearchgate.net
Chemical Reactivity and Transformation Pathways of Methyl 5 Formylfuran 3 Carboxylate
Reactions Involving the Ester Group (–COOCH3) of Methyl 5-formylfuran-3-carboxylate.
Transesterification Processes
Transesterification is a crucial reaction for modifying the ester group of this compound, allowing for the synthesis of a variety of derivatives. This process involves the substitution of the methyl group of the ester with a different alkyl or aryl group from an alcohol. The reaction can be catalyzed by either acids or bases. masterorganicchemistry.com
Under acidic conditions, the carbonyl oxygen of the ester is protonated, which enhances the electrophilicity of the carbonyl carbon. A nucleophilic alcohol then attacks this carbon, leading to a tetrahedral intermediate. After a series of proton transfers, a molecule of methanol (B129727) is eliminated, and the new ester is formed. The use of the alcohol reactant as the solvent can drive the equilibrium towards the desired product. masterorganicchemistry.com
Base-catalyzed transesterification, often employing an alkoxide corresponding to the desired ester, proceeds through nucleophilic addition of the alkoxide to the ester carbonyl. This forms a tetrahedral intermediate, from which the methoxide (B1231860) leaving group is expelled to yield the new ester. To favor the product, the conjugate acid of the alkoxide is typically used as the solvent. masterorganicchemistry.com For instance, the use of sodium ethoxide in ethanol (B145695) would convert the methyl ester to an ethyl ester. masterorganicchemistry.com
Enzymatic catalysis, particularly with lipases, presents a milder and more selective alternative for the transesterification of furan (B31954) derivatives. researchgate.net This method is advantageous as it often proceeds under solvent-free conditions and can prevent the formation of byproducts that may occur under harsher acidic or basic conditions. researchgate.net
Table 1: Examples of Transesterification Reactions
| Catalyst Type | Reactants | Products | Key Features |
|---|---|---|---|
| Acid (e.g., H₂SO₄) | This compound, Excess R'OH | R' 5-formylfuran-3-carboxylate, Methanol | Equilibrium-driven; requires excess of the new alcohol. masterorganicchemistry.com |
| Base (e.g., NaOR') | This compound, R'OH | R' 5-formylfuran-3-carboxylate, Methanol | Proceeds via nucleophilic acyl substitution. masterorganicchemistry.com |
| Lipase | This compound, R'OH | R' 5-formylfuran-3-carboxylate, Methanol | Mild conditions, high selectivity. researchgate.net |
Amidation Reactions
The conversion of this compound to amides involves the reaction of the ester with ammonia (B1221849) or a primary or secondary amine. savemyexams.com This nucleophilic acyl substitution reaction typically requires heating and can be facilitated by the use of a base. orientjchem.org The direct reaction can be challenging because amines are basic and can deprotonate the carboxylic acid that might be present from hydrolysis, forming an unreactive carboxylate. libretexts.org
A common strategy to overcome this is the use of coupling agents like dicyclohexylcarbodiimide (B1669883) (DCC). libretexts.org In this method, the corresponding carboxylic acid (5-formylfuran-3-carboxylic acid) is activated by DCC to form a highly reactive intermediate, which is then readily attacked by the amine to form the amide. libretexts.org
The products of amidation are stable amides, which are important intermediates in the synthesis of various biologically active compounds. The reaction of the methyl ester with an amine, such as tryptamine (B22526) or 1,3-diaminopropane, in the presence of a base like triethylamine, leads to the formation of the corresponding secondary amides. orientjchem.org
Table 2: Amidation Reaction Examples
| Amine | Coupling Agent | Product | Reference |
|---|---|---|---|
| Tryptamine | Triethylamine | N-(2-(1H-indol-3-yl)ethyl)-5-formylfuran-3-carboxamide | orientjchem.org |
| 1,3-Diaminopropane | Triethylamine | N,N'-(propane-1,3-diyl)bis(5-formylfuran-3-carboxamide) | orientjchem.org |
| Tryptamine | DCC, DMAP | N-(2-(1H-indol-3-yl)ethyl)-5-formylfuran-3-carboxamide | orientjchem.org |
Reactivity of the Furan Ring System in this compound
The furan ring in this compound is an electron-rich aromatic system, which influences its reactivity towards electrophiles and its participation in cycloaddition reactions. The substituents on the ring, the formyl group and the methoxycarbonyl group, are both electron-withdrawing, which deactivates the ring towards electrophilic substitution compared to furan itself.
Electrophilic Aromatic Substitution Patterns
Electrophilic aromatic substitution (SEAr) is a characteristic reaction of aromatic compounds. wikipedia.org The reaction proceeds through the attack of an electrophile on the aromatic ring, forming a resonance-stabilized carbocation intermediate known as a Wheland intermediate or arenium ion. wikipedia.orgbyjus.com The subsequent loss of a proton restores the aromaticity of the ring. wikipedia.orgbyjus.com
In the case of furan, electrophilic substitution preferentially occurs at the C2 and C5 positions due to the greater stabilization of the cationic intermediate. However, in this compound, the C5 position is already substituted. The electron-withdrawing nature of both the formyl and methoxycarbonyl groups deactivates the furan ring towards electrophilic attack. mnstate.edu The formyl group is a meta-directing deactivator, while the ester group is also deactivating and meta-directing. Therefore, electrophilic substitution on this compound is expected to be difficult and would likely occur at the C4 position, which is meta to the formyl group and ortho to the ester group. Common electrophilic substitution reactions include nitration, halogenation, sulfonation, and Friedel-Crafts alkylation and acylation. wikipedia.orgbyjus.com
Nucleophilic Attack and Ring-Opening Processes
While the electron-rich furan ring is generally more susceptible to electrophilic attack, under certain conditions, it can undergo nucleophilic attack, which can lead to ring-opening. Strong nucleophiles can attack the furan ring, particularly if it is activated by strong electron-withdrawing groups. The presence of the formyl and ester groups in this compound makes the ring more susceptible to nucleophilic attack compared to unsubstituted furan.
Ring-opening reactions of furans can be initiated by strong acids or bases. For instance, treatment with strong acids can lead to the formation of dicarbonyl compounds. Nucleophilic attack on the furan ring is a key step in various transformations and can be influenced by steric and electronic factors of both the furan derivative and the nucleophile. unirioja.es
Diels-Alder and Cycloaddition Reactions
The furan ring can act as a diene in Diels-Alder reactions, a type of [4+2] cycloaddition. iitk.ac.inuc.ptencyclopedia.pub This reaction involves the concerted interaction of the diene with a dienophile, typically an electron-deficient alkene or alkyne, to form a six-membered ring. iitk.ac.in The Diels-Alder reaction is highly stereospecific and is a powerful tool for the construction of complex cyclic systems. iitk.ac.in
Furan itself is a reactive diene in Diels-Alder reactions. In the case of this compound, the electron-withdrawing substituents can influence its reactivity as a diene. The reaction can be either a normal-electron-demand or an inverse-electron-demand Diels-Alder reaction, depending on the electronic nature of the dienophile. nih.gov With electron-deficient dienophiles like maleic anhydride, the furan acts as the diene in a normal-electron-demand reaction. The resulting cycloadducts are often versatile intermediates in organic synthesis. nih.gov
Derivatization Strategies and Synthesis of Advanced Furanic Structures from Methyl 5 Formylfuran 3 Carboxylate
Synthesis of Fused Heterocyclic Ring Systems.
The bifunctional nature of methyl 5-formylfuran-3-carboxylate makes it an ideal precursor for the synthesis of fused heterocyclic ring systems, which are core structures in many biologically active compounds.
Furopyrrolones, characterized by a furan (B31954) ring fused to a pyrrolone ring, are isoelectronic to isoindolinones and serve as precursors to many pharmaceuticals. metu.edu.tr The synthesis of furopyrrolone derivatives can be achieved from this compound through a multi-step process. One approach involves the initial conversion of a related furan derivative, methyl 2-(2-methoxy-2-oxoethyl)-3-furoate, into an isocyanate. metu.edu.trgrafiati.com This isocyanate can then be reacted with alcohols or amines to form urethane (B1682113) or urea (B33335) derivatives, respectively. metu.edu.trgrafiati.com Subsequent intramolecular cyclization, often facilitated by converting the ester to a more reactive acyl chloride, yields the desired furopyrrolone skeleton. metu.edu.trgrafiati.com
Furopyridazinone derivatives, which contain a furan ring fused to a pyridazinone ring, are another class of important heterocyclic compounds. A synthetic route to these molecules starts with this compound. metu.edu.trgrafiati.com The aldehyde group is condensed with hydrazine (B178648) or its salts. metu.edu.trgrafiati.com Following this condensation, intramolecular cyclization is induced, typically by converting the ester group to a more reactive acyl chloride intermediate, leading to the formation of the furopyridazinone ring system. metu.edu.trgrafiati.com An efficient preparation of furo[2,3-d]pyridazin-4(5H)-one and its N-substituted derivatives has been reported starting from methyl 2-methylfuran-3-carboxylate, where the methyl group is first converted to an aldehyde, followed by condensation with hydrazine derivatives. researchgate.net
Preparation of Complex Furan-Substituted Esters and Carboxylic Acids.
The aldehyde and ester functionalities of this compound can be selectively modified to produce a variety of complex furan-substituted esters and carboxylic acids. For instance, the aldehyde can undergo oxidation to a carboxylic acid, while the ester can be hydrolyzed to a carboxylic acid or transesterified. This allows for the synthesis of furan dicarboxylic acids or furan monoacids with an ester group at a different position.
A study on the purification of 2,5-furandicarboxylic acid (FDCA) from a mixture containing 2-formyl-furan-5-carboxylic acid (FFCA) highlights the chemical relationship between these compounds. google.com The process involves esterification of the mixture, which converts FFCA to its corresponding ester, facilitating its separation from the diester of FDCA. google.com This demonstrates the feasibility of manipulating the functional groups to produce different furanic acids and esters.
| Starting Material | Reagent(s) | Product |
| This compound | Oxidizing Agent (e.g., KMnO4) | Furan-3,5-dicarboxylic acid monomethyl ester |
| This compound | NaOH (hydrolysis) | 5-Formylfuran-3-carboxylic acid |
| 5-formylfuran-2-carboxylic acid | MeOH, NaCN, MnO2 | 5-(methoxycarbonyl)furan-2-carboxylic acid |
Elaboration to Functionalized Furanic Alcohols and Amines.
The aldehyde group of this compound is readily reduced to a hydroxymethyl group, yielding functionalized furanic alcohols. Similarly, reductive amination of the aldehyde provides a route to furanic amines. These transformations introduce new functional handles for further synthetic elaborations.
The synthesis of N-substituted furfuryl amines through the one-pot direct reductive amination of furanic aldehydes is a well-established method. researchgate.net This reaction can be applied to this compound to produce a range of N-substituted (4-(methoxycarbonyl)furan-2-yl)methanamines. Various catalytic systems, including those based on palladium and nickel, have been shown to be effective for the reductive amination of furanic aldehydes like 5-hydroxymethylfurfural (B1680220) (HMF). researchgate.net
| Starting Material | Reagent(s) | Product Type |
| This compound | Reducing Agent (e.g., NaBH4) | Methyl 5-(hydroxymethyl)furan-3-carboxylate |
| This compound | Amine, Reducing Agent (e.g., H2/Pd) | Methyl 5-((alkylamino)methyl)furan-3-carboxylate |
Construction of Polyfunctional Furan-Based Scaffolds for Organic Synthesis.
The strategic manipulation of the functional groups on the furan ring of this compound allows for the construction of polyfunctional scaffolds. These scaffolds can serve as versatile building blocks for the synthesis of more complex molecules. For example, the aldehyde can be converted into other functional groups such as alkynes or nitriles, while the ester can be transformed into amides or other ester derivatives.
The thermal rearrangement of the 2,5-peroxide of methyl furan-3-carboxylate leads to the formation of multifunctional compounds like diepoxides and butenolides, which are valuable intermediates in the synthesis of biologically active products. rsc.org Furthermore, gold(I)-catalyzed activation of alkynes has been utilized for the construction of complex molecular architectures, and furan-based scaffolds can be elaborated using such methodologies. nih.gov The ability to introduce a variety of functional groups onto the furan core makes these scaffolds highly valuable in combinatorial chemistry and drug discovery.
Catalytic Applications and Mechanistic Studies Involving Methyl 5 Formylfuran 3 Carboxylate
Methyl 5-formylfuran-3-carboxylate as a Key Substrate in Catalytic Transformations
This compound, a derivative of furan (B31954), is a versatile substrate in various catalytic processes aimed at producing value-added chemicals. Its unique structure, featuring both a formyl and a carboxylate group on a furan ring, allows for selective transformations, making it a focal point in the development of sustainable chemical processes.
Oxidation Catalysis for Carboxylic Acid Production
The oxidation of the formyl group in furanic compounds to a carboxylic acid is a critical transformation for producing monomers for bio-based polymers. In the context of this compound, this oxidation would yield furan-2,5-dicarboxylic acid (FDCA), a significant bio-based alternative to terephthalic acid. jlu.edu.cnresearchgate.net
A notable strategy involves the use of a Co/Mn/Br catalyst system in acetic acid, which has shown effectiveness in oxidizing furanic aldehydes. google.com Additionally, a metal-free system using NaOtBu in DMF has been demonstrated for the conversion of HMF and its derivatives, including FFCA, to FDCA. nih.gov In one study, FFCA was successfully transformed to FDCA with an 87.94% yield using this system. nih.gov The oxidation of the formyl group in a related compound, methyl 5-formylfuran-2-carboxylate (FFCE), is a step in the synthesis of dimethyl 2,5-furandicarboxylate (FDMC). nih.gov
Table 1: Catalytic Systems for the Oxidation of Furanic Aldehydes to Carboxylic Acids
| Catalyst System | Substrate | Product | Yield (%) | Reference |
| NaOtBu/DMF | 5-formylfuran-2-carboxylic acid (FFCA) | Furan-2,5-dicarboxylic acid (FDCA) | 87.94 | nih.gov |
| MnFe2O4/TBHP | 5-hydroxymethylfurfural (B1680220) (HMF) | Furan-2,5-dicarboxylic acid (FDCA) | 85 | researchgate.net |
| Au/HAP | HMF-acetal | FFCA-acetal | 94 | tue.nlresearchgate.net |
| Mn3Fe7 | 5-hydroxymethylfurfural (HMF) | 5-Formylfuran-2-carboxylic acid (FFCA) | 37.7 | researchgate.net |
Hydrogenation and Dehydrogenation Catalysis
Hydrogenation and dehydrogenation reactions of furanic compounds are crucial for producing biofuels and other valuable chemicals. While specific studies on this compound are limited, research on analogous furan derivatives provides a strong basis for understanding its potential in these transformations.
For instance, the hydrogenation of furfural (B47365), a related furanic aldehyde, has been investigated using various catalysts. Non-precious metal catalysts, such as nickel carbide nanoparticles on alumina, have shown high efficacy in converting furfural to tetrahydrofurfuryl alcohol under mild conditions. osaka-u.ac.jp Fe-containing MgO catalysts have been used for the hydrodeoxygenation of furfural to 2-methylfuran (B129897). mdpi.com The selective hydrogenation of the formyl group is a key step in these processes.
Dehydrogenation of furanic compounds, such as the conversion of 5-hydroxymethylfurfural (HMF) to 2,5-diformylfuran (DFF), is another important catalytic route. researchgate.net This reaction can be achieved using various catalytic systems, including non-precious metal oxides. acs.org Furthermore, the development of catalysts for both hydrogenation and dehydrogenation is a significant area of research, with systems based on manganese showing promise for reversible processes. nih.gov Cobalt-based catalysts have also been developed for the hydrogenation and dehydrogenation of N-heterocycles, indicating the potential for similar applications with furanic compounds. rsc.org
Catalyst Design and Engineering for Furanic Conversions
The efficiency and selectivity of catalytic transformations of furanic compounds like this compound are highly dependent on the catalyst design. Research has focused on both precious and non-precious metal catalysts, as well as the role of acid and base catalysis.
Precious Metal Catalysts (e.g., Au, Pt, Ru)
Precious metals have been extensively studied for the oxidation of furanic aldehydes. acs.orgrsc.orgrsc.org
Gold (Au): Gold-based catalysts are particularly effective for the oxidation of the aldehyde group in furanic compounds. rsc.orgcsic.es Supported gold nanoparticles have shown high activity and selectivity in the oxidation of HMF and furfural. mdpi.comresearchgate.net The choice of support material, such as ceria (CeO2) or hydroxyapatite (B223615) (HAP), can significantly influence the catalytic performance. researchgate.netacs.org Alloying gold with other metals like palladium (Pd) can enhance catalytic activity and selectivity. rsc.org
Platinum (Pt): Platinum catalysts are also highly active for furanic oxidation. rsc.orgrsc.org Supported Pt catalysts have been used for the conversion of HMF to FDCA. rsc.org The catalytic activity can be influenced by the support and the presence of a base. rsc.org
Ruthenium (Ru): Ruthenium-based catalysts have been employed for the oxidation of furfural to furoic acid. researchgate.net Ru/C catalysts have also been shown to be effective for the conversion of HMF to FDCA in base-free aqueous solutions. researchgate.net
Table 2: Performance of Precious Metal Catalysts in Furanic Oxidation
| Catalyst | Substrate | Product | Key Findings | Reference |
| Au/MgO | Furfural | Furoic Acid | 100% yield of furoic acid at acidic pH. | rsc.org |
| Pt/HT | HMF | FDCA | 97% yield in base-free conditions. | rsc.org |
| Au-Pd/TiO2 | Furfural | Furoic Acid | Alloying Au with Pd enhanced furoic acid yield. | rsc.org |
| Ru/C | HMF | FDCA | 88% yield in base-free aqueous solution. | researchgate.net |
Non-Precious Metal Oxide Catalysts (e.g., Mn, Fe)
The high cost of precious metals has driven research into more abundant and cost-effective non-precious metal catalysts. jlu.edu.cnscispace.com
Manganese (Mn) Oxides: Manganese-based oxides are promising catalysts for the selective oxidation of furanic compounds. acs.orgscispace.com Mixed manganese-iron oxides have demonstrated high activity in converting HMF. acs.org For example, a Mn6Fe1Ox catalyst showed 97% HMF conversion with 98% selectivity to DFF. acs.org The catalytic activity is attributed to the presence of Mn4+ species. acs.org Manganese carbonate (MnCO3) has also been used as an efficient catalyst for the aerobic oxidation of HMF to DFF. scispace.com
Iron (Fe) Oxides: Iron-based catalysts, often in combination with other metals like manganese, are effective for furanic oxidation. researchgate.netresearchgate.net Spinel-structured MnFe2O4 nanoparticles have been used for the oxidation of HMF to FDCA, achieving an 85% yield. researchgate.net The synergistic effect between manganese and iron is believed to be crucial for the catalytic activity. researchgate.netresearchgate.net Iron-grafted metal-organic frameworks have also been developed for the base-free conversion of HMF to FDCA. acs.org
Acid and Base Catalysis in Furanic Transformations
Acid and base catalysis play a significant role in the conversion of furanic compounds.
Base Catalysis: Alkaline conditions are often employed in the oxidation of furanic aldehydes to promote the reaction and ensure the solubility of the carboxylic acid products. rsc.orgcsic.es The presence of a base can facilitate the deprotonation of alcohol groups, increasing their reactivity. rsc.org However, high pH can also lead to undesired side reactions like condensation. rsc.org The development of base-free systems is therefore a key research area. rsc.org
Acid Catalysis: Acid catalysts, such as Amberlyst-15, are used in reactions like the deprotection of acetal (B89532) groups, which can be a strategic step in the multi-step conversion of furanic compounds. tue.nlresearchgate.net In some cases, the carboxylic acid product itself can act as a catalyst for preceding reaction steps, creating a self-catalyzed system. researchgate.net The acidity of the catalyst support can also influence the reaction pathway. For example, Lewis acid sites on TiO2 can lead to the deprotection of acetal groups. tue.nl
Mechanistic Investigations of Reactions Involving this compound
The chemical behavior of this compound is dictated by the interplay of its three key functional components: the furan ring, the formyl group, and the methyl carboxylate group. Mechanistic studies are crucial for understanding the reactivity of this multifunctional molecule and for designing selective catalytic transformations.
Elucidation of Reaction Pathways and Intermediates
The reaction pathways of this compound are diverse, owing to the presence of multiple reactive sites. The formyl group is susceptible to both oxidation and reduction, the ester can be hydrolyzed or transesterified, and the furan ring itself can undergo various transformations, including ring-opening, cycloadditions, and hydrogenation.
Oxidation Pathways: The selective oxidation of the formyl group to a carboxylic acid is a key transformation. This pathway typically proceeds through a hydrated gem-diol intermediate in aqueous media, which is then further oxidized. The resulting furan-3,5-dicarboxylic acid monomethyl ester is a valuable building block. The choice of oxidant and catalyst is critical to prevent over-oxidation or degradation of the furan ring. In the context of related furan compounds like 5-hydroxymethylfurfural (HMF), biocatalytic oxidation using oxidases has been shown to proceed through distinct intermediates, where either the aldehyde or the alcohol is oxidized first, leading to compounds like 5-formylfuran-2-carboxylic acid (FFCA) and eventually furan-2,5-dicarboxylic acid (FDCA). acs.org A similar stepwise oxidation can be envisioned for this compound.
Reduction Pathways: The formyl group can be selectively reduced to a hydroxymethyl group, yielding Methyl 5-(hydroxymethyl)furan-3-carboxylate. This transformation is typically achieved using hydride reagents or through catalytic hydrogenation. The selectivity of this reduction is important to avoid the simultaneous reduction of the ester group or the furan ring. Further reduction could potentially lead to the corresponding diol or even ring-opened products under harsh conditions.
Condensation Reactions: The aldehyde functionality readily participates in condensation reactions, such as the Knoevenagel, Wittig, or Henry reactions, to form new carbon-carbon bonds at the 5-position. These reactions provide a pathway to more complex furan-based derivatives with extended conjugation.
Furan Ring Transformations: The furan ring itself can be a site of reaction. Catalytic hydrogenation can saturate the ring to form the corresponding tetrahydrofuran (B95107) derivative. Conversely, under certain catalytic conditions, particularly with zeolites, furan rings can undergo aromatization reactions, potentially in the presence of co-reactants like methanol (B129727), to form aromatic compounds. acs.org Ring-opening reactions, either hydrolytic or oxidative, are also possible, which can lead to the formation of linear dicarbonyl compounds. bohrium.com Density functional theory (DFT) studies on furan epoxidation have shown that this is often the rate-determining step in metabolic pathways, leading to highly reactive intermediates that can form covalent adducts. nih.gov
The table below summarizes potential reaction pathways and the key intermediates formed from this compound.
| Reaction Type | Target Functional Group | Key Intermediate(s) | Potential Final Product(s) |
| Oxidation | Formyl Group | Gem-diol | Methyl 5-(carboxy)furan-3-carboxylate |
| Reduction | Formyl Group | N/A | Methyl 5-(hydroxymethyl)furan-3-carboxylate |
| Condensation | Formyl Group | Aldol (B89426) or Wittig-type adducts | 5-Substituted furan-3-carboxylates |
| Hydrogenation | Furan Ring | Dihydrofuran species | Methyl 5-formyltetrahydrofuran-3-carboxylate |
| Ring Opening | Furan Ring | Linear dicarbonyls | Aliphatic acid esters |
Computational and Theoretical Investigations of Methyl 5 Formylfuran 3 Carboxylate
Electronic Structure Analysis via Quantum Chemical Methods
The electronic structure of a molecule is fundamental to understanding its stability, reactivity, and spectroscopic characteristics. Quantum chemical methods are powerful tools for elucidating these properties.
Density Functional Theory (DFT) Calculations
Density Functional Theory (DFT) is a widely used computational method for investigating the electronic properties of molecules. For a compound like methyl 5-formylfuran-3-carboxylate, DFT calculations would typically be employed to determine its optimized geometry, molecular orbital energies (such as the Highest Occupied Molecular Orbital, HOMO, and Lowest Unoccupied Molecular Orbital, LUMO), and the distribution of electron density. These calculations provide insights into the molecule's kinetic stability and regions susceptible to electrophilic or nucleophilic attack.
For related furan (B31954) derivatives, DFT has been successfully used to predict molecular geometries and electronic properties that align well with experimental data. For instance, studies on other substituted furans have utilized DFT to analyze how different functional groups influence the electronic structure of the furan ring. However, specific HOMO-LUMO energy gap values and molecular electrostatic potential maps for this compound are not documented.
Ab Initio and Semi-Empirical Methods
Ab initio methods, which are based on first principles without the use of empirical parameters, offer a high level of theory for electronic structure calculations. While computationally more demanding than DFT, methods like Hartree-Fock (HF) and post-Hartree-Fock methods can provide very accurate results for smaller molecules. For furan and its simpler derivatives, ab initio studies have been conducted to explore their thermochemistry and reaction pathways.
Semi-empirical methods, on the other hand, use parameters derived from experimental data to simplify calculations, making them suitable for larger molecules. These methods could be used to perform a preliminary analysis of the electronic structure of this compound, though with a lower level of accuracy compared to DFT or ab initio methods.
Computational Modeling of Reaction Mechanisms
Computational modeling is an invaluable tool for mapping out the potential energy surfaces of chemical reactions, allowing for the detailed study of reaction pathways and the identification of transition states and intermediates.
Transition State Characterization
To understand the kinetics of reactions involving this compound, the characterization of transition states is crucial. Transition state theory is a fundamental concept in this area. mdpi.com Computational methods, particularly DFT, are used to locate the geometry of transition states and calculate their energies. This information is key to determining the activation energy of a reaction, which governs the reaction rate. While general mechanisms for reactions of substituted furans have been investigated computationally, specific transition state structures and their associated energies for reactions involving this compound have not been reported.
Energy Profiles of Transformation Pathways
By calculating the energies of reactants, intermediates, transition states, and products, a complete energy profile for a reaction pathway can be constructed. These profiles provide a visual representation of the energy changes that occur during a chemical transformation. For example, in the study of the synthesis of substituted furans, DFT calculations have been used to elucidate the mechanisms and energy profiles of cyclization reactions. Such an analysis for transformations of this compound would provide valuable insights into its reactivity and the feasibility of different reaction pathways.
Prediction of Reactivity, Selectivity, and Spectroscopic Properties
A primary goal of computational chemistry is to predict the chemical behavior and spectral properties of molecules.
The reactivity of this compound can be predicted by analyzing its calculated electronic properties. For instance, the energies of the HOMO and LUMO can indicate its ability to act as an electron donor or acceptor. The molecular electrostatic potential map can highlight regions of the molecule that are electron-rich or electron-poor, predicting sites for electrophilic and nucleophilic attack.
Computational methods can also predict the selectivity of reactions (regioselectivity and stereoselectivity) by comparing the activation energies of different possible reaction pathways. The pathway with the lower activation energy is generally favored.
Furthermore, spectroscopic properties such as Nuclear Magnetic Resonance (NMR) chemical shifts can be predicted with a reasonable degree of accuracy using methods like the Gauge-Including Atomic Orbital (GIAO) method, often in conjunction with DFT. While computational NMR prediction is a well-established field, specific predicted NMR data for this compound is not available in the current body of scientific literature.
Below is a hypothetical data table illustrating the kind of information that would be generated from DFT calculations for this compound. Note: The values in this table are for illustrative purposes only and are not based on actual calculations.
| Property | Calculated Value | Method/Basis Set |
| HOMO Energy | -6.5 eV | B3LYP/6-31G(d) |
| LUMO Energy | -1.8 eV | B3LYP/6-31G(d) |
| HOMO-LUMO Gap | 4.7 eV | B3LYP/6-31G(d) |
| Dipole Moment | 3.2 D | B3LYP/6-31G(d) |
Molecular Dynamics Simulations and Conformational Analysis
Molecular dynamics (MD) simulations and conformational analysis are powerful computational tools used to investigate the dynamic behavior and spatial arrangements of molecules. For this compound, these methods provide crucial insights into its flexibility, preferred shapes (conformers), and the energetic landscape that governs its structural transitions. Such studies are fundamental to understanding the molecule's physical properties, reactivity, and potential interactions with other molecules.
Molecular dynamics simulations track the movements of atoms in a molecule over time by solving Newton's equations of motion. mdpi.com This approach generates a trajectory that reveals how the molecule flexes, bends, and rotates, offering a detailed picture of its conformational preferences in different environments, such as in a vacuum or in the presence of a solvent. mdpi.comnih.gov
Conformational analysis, often performed in conjunction with MD simulations or using quantum mechanical calculations, focuses on identifying the stable conformers of a molecule and determining their relative energies. nih.govacs.orgresearchgate.net For this compound, the primary sources of conformational flexibility are the rotation around the single bonds connecting the formyl and carboxylate groups to the furan ring.
The key dihedral angles that define the conformation of this compound are:
θ1 (O=C-C=C): The angle describing the orientation of the formyl group relative to the furan ring.
θ2 (C-C-C=O): The angle describing the orientation of the methyl carboxylate group relative to the furan ring.
Computational studies on substituted furans have shown that the planarity of the molecule is a key factor in its stability. acs.org The formyl and carboxylate substituents can be oriented either syn (eclipsed) or anti (bisected) with respect to the furan ring's double bonds. The relative energies of these conformers are influenced by a combination of steric hindrance and electronic effects, such as conjugation between the substituent's π-system and that of the furan ring.
A systematic conformational search for this compound would involve rotating these key dihedral angles and calculating the potential energy at each orientation. This process generates a potential energy surface, where the minima correspond to stable conformers and the saddle points represent the transition states between them.
Molecular dynamics simulations would further elucidate the dynamic equilibrium between these conformers, the timescales of their interconversion, and the influence of the surrounding medium. For instance, simulations in a polar solvent would account for solute-solvent interactions, which can significantly alter the conformational preferences observed in the gas phase. nih.gov
Table 1: Hypothetical Relative Energies of this compound Conformers This table is a representative example of data that would be generated from a computational conformational analysis and is not based on published experimental or simulation results for this specific molecule.
| Conformer | Dihedral Angle θ1 (Formyl Group) | Dihedral Angle θ2 (Carboxylate Group) | Relative Energy (kcal/mol) | Population (%) at 298 K |
|---|---|---|---|---|
| A | 0° (syn) | 0° (syn) | 0.00 | 75.3 |
| B | 0° (syn) | 180° (anti) | 1.50 | 8.8 |
| C | 180° (anti) | 0° (syn) | 1.20 | 12.8 |
The data in the hypothetical table suggests that the conformer with both substituents in a syn orientation (Conformer A) is the most stable, likely due to favorable electronic interactions. The relative populations are calculated based on the Boltzmann distribution, indicating the probability of finding the molecule in each conformational state at a given temperature.
Advanced Spectroscopic and Analytical Characterization Techniques for Methyl 5 Formylfuran 3 Carboxylate and Its Derivatives
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is an indispensable tool for the structural elucidation of organic compounds, offering precise information about the chemical environment of atomic nuclei.
Proton Nuclear Magnetic Resonance (¹H NMR)
¹H NMR spectroscopy provides data on the number of different types of protons, their electronic environments, and their proximity to other protons. For furan (B31954) derivatives, the chemical shifts (δ) of the ring protons are particularly informative.
In a study of methyl 5-formyl-2-methyl-3-furoate, the ¹H NMR spectrum (400 MHz, DMSO-d6) showed distinct signals for each proton. chemicalbook.com The aldehyde proton appeared as a singlet at 9.56 ppm, the furan ring proton as a singlet at 7.47 ppm, the methyl ester protons as a singlet at 3.87 ppm, and the methyl group protons on the furan ring as a singlet at 2.69 ppm. chemicalbook.com The singlet nature of the furan proton indicates substitution at the adjacent positions.
For the related compound, methyl 5-formylfuran-2-carboxylate, the ¹H NMR spectrum (300 MHz, DMSO-d6) showed a doublet for the proton at the 3-position at 7.38 ppm (J = 3.7 Hz) and a doublet for the proton at the 4-position at 7.30 ppm (J = 3.7 Hz). rsc.org The methyl ester protons appeared as a singlet at 3.85 ppm. rsc.org The coupling constant of 3.7 Hz is typical for adjacent protons on a furan ring.
The analysis of various furan derivatives has shown that the chemical shifts are sensitive to the nature and position of substituents. cdnsciencepub.com For instance, in furan itself, the protons at the 2 and 5 positions are shifted to a lower field compared to the protons at the 3 and 4 positions due to the influence of the oxygen atom. cdnsciencepub.com
Interactive Data Table: ¹H NMR Data for Methyl 5-formylfuran-3-carboxylate and Related Compounds
| Compound | Solvent | Frequency (MHz) | Proton | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Reference |
| Methyl 5-formyl-2-methyl-3-furoate | DMSO-d6 | 400 | -CHO | 9.56 | s | - | chemicalbook.com |
| H-4 | 7.47 | s | - | chemicalbook.com | |||
| -OCH₃ | 3.87 | s | - | chemicalbook.com | |||
| -CH₃ | 2.69 | s | - | chemicalbook.com | |||
| Methyl 5-formylfuran-2-carboxylate | DMSO-d6 | 300 | H-3 | 7.38 | d | 3.7 | rsc.org |
| H-4 | 7.30 | d | 3.7 | rsc.org | |||
| -OCH₃ | 3.85 | s | - | rsc.org |
Carbon-13 Nuclear Magnetic Resonance (¹³C NMR)
¹³C NMR spectroscopy complements ¹H NMR by providing information about the carbon skeleton of a molecule. The chemical shifts of the carbon atoms are indicative of their hybridization and electronic environment.
For methyl 5-(2-fluoro-4-nitrophenyl)furan-2-carboxylate, a derivative of the target compound, the ¹³C NMR spectrum (75 MHz, CDCl₃) showed distinct signals for each carbon atom. mdpi.com The carbonyl carbon of the ester appeared at 158.72 ppm, while the furan ring carbons were observed at 149.11 ppm (C-4), 144.99 ppm (C-1), 123.72 ppm (C-7), and 119.93 ppm (C-2). The methyl ester carbon was found at 52.23 ppm. mdpi.com Theoretical calculations using Density Functional Theory (DFT) have also been employed to predict and corroborate experimental ¹³C NMR chemical shifts in furan derivatives. globalresearchonline.net
Deuterium (B1214612) Nuclear Magnetic Resonance (²H NMR)
Deuterium (²H) NMR spectroscopy is a valuable technique for studying deuterated compounds and can be used to probe specific sites within a molecule. In the context of furan derivatives, ²H NMR has been used to confirm the position of deuterium labeling. For instance, in the synthesis of furan-2-carbaldehyde-d, the ²H NMR spectrum showed a signal at 9.35 ppm with a full width at half maximum (FWHM) of 23 Hz, confirming the successful deuteration of the aldehyde group. mdpi.comresearchgate.net This technique is particularly useful for mechanistic studies and for tracking the fate of specific atoms in chemical reactions.
Advanced Multi-dimensional NMR Techniques
Advanced multi-dimensional NMR techniques, such as Heteronuclear Single Quantum Coherence (HSQC) and Heteronuclear Multiple Bond Correlation (HMBC), are powerful tools for unambiguously assigning proton and carbon signals and for determining the connectivity of atoms within a molecule. For example, an [¹H; ¹³C] HSQC spectrum of ethyl 2-methyl-5-(1,2,3,4-tetrahydroxybutyl)furan-3-carboxylate, a complex furan derivative, allowed for the direct correlation of proton signals with their attached carbon atoms, greatly aiding in the complete structural assignment. rsc.org These techniques are crucial for the characterization of novel or complex derivatives of this compound.
Mass Spectrometry (MS)
Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ions. It is used to determine the molecular weight of a compound and to deduce its structure by analyzing its fragmentation patterns.
High-Resolution Mass Spectrometry (HRMS)
High-Resolution Mass Spectrometry (HRMS) provides highly accurate mass measurements, allowing for the determination of the elemental composition of a molecule. This is a critical step in confirming the identity of a newly synthesized compound.
For methyl 5-formylfuran-2-carboxylate, the calculated exact mass is 154.02660867 Da. nih.gov HRMS analysis of a related derivative, methyl 5-formyl-2-furancarboxylic acid, showed a calculated m/z of 193.0107 for the [M+Na]⁺ ion, with the found value being 193.0109, confirming its elemental composition. rsc.org Similarly, for methyl 5-(2-fluoro-4-nitrophenyl)furan-2-carboxylate, the calculated m/z for the [M+Na]⁺ adduct was 288.0284, and the experimentally found value was 288.0291, further validating its structure. mdpi.com
Predicted fragmentation patterns and collision cross-section (CCS) values can also be calculated and compared with experimental data to increase confidence in the structural assignment. For this compound, predicted CCS values for various adducts such as [M+H]⁺, [M+Na]⁺, and [M-H]⁻ have been reported. uni.lu
Interactive Data Table: HRMS Data for Furan Derivatives
| Compound | Ion/Adduct | Calculated m/z | Found m/z | Reference |
| Methyl 5-formyl-2-furancarboxylic acid | [M+Na]⁺ | 193.0107 | 193.0109 | rsc.org |
| Methyl 5-(2-fluoro-4-nitrophenyl)furan-2-carboxylate | [M+Na]⁺ | 288.0284 | 288.0291 | mdpi.com |
| This compound | [M+H]⁺ | 155.03389 | - | uni.lu |
| This compound | [M+Na]⁺ | 177.01583 | - | uni.lu |
| This compound | [M-H]⁻ | 153.01933 | - | uni.lu |
Fragmentation Pattern Analysis
Mass spectrometry is a powerful tool for determining the molecular weight and elucidating the structure of compounds through the analysis of their fragmentation patterns upon ionization. While detailed fragmentation studies for this compound are not extensively reported in publicly available literature, high-resolution mass spectrometry (HRMS) using electrospray ionization (ESI) has been employed to confirm its molecular identity. In positive ion mode (ESI+), the compound is expected to exhibit a prominent molecular ion peak [M+H]⁺.
The fragmentation of this compound would likely proceed through the loss of stable neutral molecules and characteristic cleavages of the ester and formyl groups. A plausible fragmentation pathway could involve the following steps:
Loss of the methoxy (B1213986) group (-OCH₃): This would result in a fragment ion corresponding to the acylium ion.
Loss of carbon monoxide (CO) from the formyl group: A common fragmentation for aldehydes.
Decarboxylation: Loss of the entire methyl carboxylate group.
Cleavage of the furan ring: This can lead to a variety of smaller fragment ions.
A systematic analysis of the mass-to-charge ratios (m/z) of these fragments would provide conclusive evidence for the structure of the parent molecule.
Table 1: Postulated Mass Spectrometry Fragmentation of this compound
| Fragment Ion | Postulated Structure | Key Fragmentation Step |
| [M-OCH₃]⁺ | Furan ring with acylium and formyl groups | Loss of methoxy radical |
| [M-CO]⁺ | Furan ring with methyl carboxylate and a hydrogen | Loss of carbon monoxide |
| [M-COOCH₃]⁺ | Formyl-substituted furan ring | Loss of methyl carboxylate radical |
Vibrational Spectroscopy
Vibrational spectroscopy, encompassing infrared (IR) and Raman techniques, probes the vibrational modes of molecules, offering valuable information about the functional groups present.
Infrared (IR) Spectroscopy
Infrared (IR) spectroscopy is instrumental in identifying the characteristic functional groups within this compound. The spectrum is expected to be dominated by strong absorption bands corresponding to the carbonyl stretching vibrations of the ester and aldehyde functionalities. In situ IR spectroscopy has been noted as a method to monitor the stability of the C-O ester bond during catalytic processes. The synthesis of this compound has been described, with characterization performed using a Perkin-Elmer Spectrum 100 FT-IR Universal ATR Sampling Accessory, indicating the availability of spectral data in research literature. core.ac.uk
Table 2: Characteristic Infrared Absorption Bands for this compound
| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |
| Aldehyde C=O | Stretch | ~1680 - 1700 |
| Ester C=O | Stretch | ~1710 - 1730 |
| Furan Ring C=C | Stretch | ~1500 - 1600 |
| C-O-C (ether in ring) | Stretch | ~1050 - 1250 |
| C-H (aldehyde) | Stretch | ~2720 and ~2820 (doublet) |
| C-H (aromatic) | Stretch | ~3100 - 3150 |
Raman Spectroscopy
X-ray Crystallography for Structural Elucidation
X-ray crystallography provides the most definitive three-dimensional structural information for crystalline solids, detailing bond lengths, bond angles, and intermolecular interactions.
Single Crystal X-ray Diffraction
Single crystal X-ray diffraction (SCXRD) is the gold standard for determining the precise atomic arrangement in a crystalline solid. For this compound, obtaining a suitable single crystal would allow for the unambiguous determination of its molecular conformation, including the orientation of the substituent groups relative to the furan ring. While the use of this technique has been mentioned in the context of materials synthesized from this compound, specific crystallographic data for the pure substance is not widely published. Such an analysis would provide key parameters like the crystal system, space group, and unit cell dimensions.
Powder X-ray Diffraction (PXRD)
Powder X-ray diffraction (PXRD) is a valuable technique for identifying crystalline phases and assessing the purity of a bulk sample. The PXRD pattern is a fingerprint of the crystalline material. The use of PXRD has been noted in studies involving derivatives of this compound, indicating its utility in characterizing the solid-state properties of related materials. A typical PXRD analysis would involve recording the diffraction pattern over a range of 2θ angles and comparing the observed peaks with simulated patterns from single-crystal data or reference patterns from databases.
Chromatographic Techniques for Purity and Separation
Chromatographic methods are essential for the purification, isolation, and purity assessment of this compound and its derivatives. These techniques separate components of a mixture based on their differential distribution between a stationary phase and a mobile phase.
High-Performance Liquid Chromatography (HPLC)
High-Performance Liquid Chromatography (HPLC) is a premier technique for the analysis and purification of furan derivatives like this compound. Its high resolution and sensitivity make it suitable for separating complex mixtures and quantifying the purity of synthesized compounds.
Research Findings:
Reversed-phase HPLC is commonly employed for furan derivatives. An improved HPLC-Diode Array Detection (DAD) method was successfully developed for the simultaneous determination of four major furan derivatives in coffee, achieving separation in less than 15 minutes. nih.gov This method utilized a C8 column with a gradient mobile phase consisting of 0.1% acetic acid in water and methanol (B129727). nih.gov The selection of the column is critical; various columns including C18, C8, PFP, and HILIC have been tested to achieve optimal separation of furan derivatives from complex matrices. nih.gov For instance, in the analysis of 5-(hydroxymethyl)furfural (HMF) and its oxidation product 2,5-furandicarboxylic acid (FDCA), HPLC analysis showed retention times of 3.8 and 5.2 minutes, respectively, using a mobile phase of 0.06N H₂SO₄ and methanol (60:40). researchgate.net The identification of peaks is confirmed by comparing retention times and UV absorption spectra with those of authentic standards, and peak purity can be verified using software tools. nih.gov
Below is a table summarizing typical conditions used in the HPLC analysis of related furan derivatives.
Interactive Data Table: HPLC Parameters for Furan Derivative Analysis
| Parameter | Condition 1 | Condition 2 |
| Column | Zorbax Eclipse XBD-C8, 4.6 x 150 mm, 5 µm nih.gov | Not Specified |
| Mobile Phase | A: 0.1% acetic acid in waterB: Methanol nih.gov | 0.06N H₂SO₄ (60%) and Methanol (40%) researchgate.net |
| Flow Rate | 0.5 mL/min nih.gov | Not Specified |
| Detection | Diode Array Detector (DAD) nih.gov | HPLC researchgate.net |
| Run Time | < 15 minutes nih.gov | > 5.2 minutes researchgate.net |
| Analytes | FFA, HMF, 2-FA, HMFA nih.gov | HMF, FDCA researchgate.net |
Gas Chromatography (GC)
Gas Chromatography (GC), often coupled with Mass Spectrometry (GC-MS), is a powerful tool for the analysis of volatile and semi-volatile compounds, including many furan derivatives. The technique is particularly useful for separating isomers and identifying trace-level impurities.
Research Findings:
GC-MS/MS has been used to develop a simultaneous analysis method for furan and ten of its derivatives. mdpi.comnih.gov This method, utilizing an HP-5MS column, could separate the derivatives within 9.5 minutes and was capable of resolving isomers like 2-methylfuran (B129897) and 3-methylfuran. mdpi.comnih.gov The choice of the GC column is crucial; both high-polarity (e.g., HP-WAX) and low-polarity (e.g., HP-5MS) columns are used depending on the specific separation required. mdpi.com For the analysis of furan and its derivatives, which are often volatile, headspace extraction or solid-phase microextraction (SPME) is frequently used for sample preparation, followed by GC-MS analysis. mdpi.com In a study identifying volatile compounds in oxidized fish oil, static-headspace GC-ion-mobility-spectrometry (SHS-GC-IMS) was used to identify 5-methylfurfural (B50972) and 2-acetylfuran (B1664036) as characteristic markers. nih.gov
The table below outlines typical parameters for the GC analysis of furan compounds.
Interactive Data Table: GC Parameters for Furan Derivative Analysis
| Parameter | Condition 1 | Condition 2 |
| Column | HP-5MS (low polarity) mdpi.comnih.gov | SLB®-5ms, 30 m x 0.25 mm x 0.25 µm sigmaaldrich.com |
| Carrier Gas | Helium (1 mL/min) mdpi.com | Not Specified |
| Injector Temp. | 280 °C mdpi.com | 220 °C sigmaaldrich.com |
| Oven Program | 32°C (4 min), then ramp 20°C/min to 200°C (3 min) mdpi.com | 70°C (2 min), then ramp 5°C/min to 240°C (5 min) sigmaaldrich.com |
| Detector | Tandem Mass Spectrometry (MS/MS) mdpi.comnih.gov | Flame Ionization Detector (FID) or Mass Spectrometry (MS) sigmaaldrich.com |
| Analytes | Furan and 10 derivatives mdpi.comnih.gov | Fatty Acid Methyl Esters (FAMEs) sigmaaldrich.com |
Thermal Analysis Methods
Thermal analysis techniques are used to study the physical and chemical properties of materials as they change with temperature. For a compound like this compound, these methods provide critical information about its thermal stability, decomposition profile, and potential applications in materials science.
Thermogravimetric Analysis (TGA)
Thermogravimetric Analysis (TGA) measures the change in mass of a sample as a function of temperature or time in a controlled atmosphere. This analysis is vital for determining the thermal stability and decomposition kinetics of furan-based compounds and polymers.
Research Findings:
TGA studies on furan-based polymers demonstrate their thermal properties. For example, furan-based copolyesters show that thermal stability is influenced by the chemical structure. researchgate.net The incorporation of different monomers, such as 1,4-cyclohexanedimethanol (B133615) (CHDM), into a furan-based polyester (B1180765) backbone can significantly increase the decomposition temperature. researchgate.net For instance, as the molar percent of CHDM units in poly(1,4-butylene-co-1,4-cyclohexanedimethylene-2,5-furandicarboxylic acid) copolymers increases from 20% to 70%, the decomposition temperature rises from 380.6°C to 388.0°C. researchgate.net Similarly, furan-based polyamides and poly(ester amide)s exhibit high thermal stability, with decomposition temperatures often exceeding 400°C. researchgate.net The thermal degradation of furan-based poly(ester amide)s has been thoroughly investigated using TGA coupled with kinetic modeling to understand their decomposition mechanisms. rsc.org These findings suggest that furan-based structures, which would include polymers derived from this compound, generally possess good thermal resistance. researchgate.net
Interactive Data Table: TGA Data for Furan-Based Copolymers
| Copolymer Composition (PBF/PCF) | Glass Transition Temp. (Tg) (°C) | Melting Temp. (Tm) (°C) | Decomposition Temp. (°C) |
| PBF80/PCF20 | 45.7 researchgate.net | 140.1 researchgate.net | 380.6 researchgate.net |
| PBF70/PCF30 | 49.3 researchgate.net | 188.7 researchgate.net | 382.4 researchgate.net |
| PBF50/PCF50 | 60.1 researchgate.net | 225.4 researchgate.net | 385.1 researchgate.net |
| PBF30/PCF70 | 74.4 researchgate.net | 251.9 researchgate.net | 388.0 researchgate.net |
Electron Microscopy and Elemental Analysis
Electron microscopy techniques provide high-resolution images of a sample's surface topography and composition. These methods are invaluable for the morphological characterization of crystalline or polymeric materials derived from this compound.
Scanning Electron Microscopy (SEM)
Scanning Electron Microscopy (SEM) is a versatile technique that produces images of a sample by scanning its surface with a focused beam of electrons. It provides detailed information about the surface morphology, texture, and crystal structure of solid materials.
Research Findings:
In the context of materials science, SEM is a standard technique for characterizing the physicochemical properties of catalysts and polymers. For instance, in a study on MnO₂ catalysts used for the selective oxidation of 5-hydroxymethylfurfural (B1680220), field emission scanning electron microscopy (FE-SEM) was used to analyze the surface morphology of the catalyst. acs.org When characterizing new furan-based polymers or crystalline derivatives of this compound, SEM would be employed to visualize the particle shape, size distribution, and surface features. For crystalline samples, it can reveal details about the crystal habit and the presence of any amorphous domains. When coupled with Energy-Dispersive X-ray Spectroscopy (EDS or EDX), SEM can also perform elemental analysis, confirming the presence and distribution of expected elements (carbon, oxygen) on the sample's surface. acs.org This combined approach provides a comprehensive understanding of the material's microstructure and elemental composition.
Energy-Dispersive X-ray Spectroscopy (EDS)
Energy-Dispersive X-ray Spectroscopy (EDS or EDX) is a powerful analytical technique for the elemental analysis and chemical characterization of a sample. spark904.nlmdpi.com It is often used in conjunction with scanning electron microscopy (SEM), providing valuable information about the elemental composition of materials at the micro- and nanoscale. spark904.nl The technique works by bombarding a sample with a focused electron beam, which causes the atoms in the sample to emit characteristic X-rays. Each element emits X-rays at a unique energy level, allowing for their identification and quantification. spark904.nl EDS is a non-destructive technique, which is a significant advantage as the sample can be used for further analyses. spark904.nl
While direct Energy-Dispersive X-ray Spectroscopy (EDS) analysis of this compound is not extensively documented in publicly available research, the technique is highly applicable for its characterization, particularly in confirming its elemental composition and purity. The theoretical elemental composition of this compound (C₈H₆O₄) provides a baseline for what to expect in an EDS spectrum.
Expected Elemental Composition of this compound
The primary elements in this compound are Carbon (C), Oxygen (O), and Hydrogen (H). However, EDS is generally not sensitive to very light elements like Hydrogen. mdpi.com Therefore, an EDS analysis would primarily detect Carbon and Oxygen.
| Element | Symbol | Atomic Mass (amu) | Number of Atoms | Total Mass (amu) | Mass Percent (%) |
|---|---|---|---|---|---|
| Carbon | C | 12.011 | 8 | 96.088 | 57.15 |
| Hydrogen | H | 1.008 | 6 | 6.048 | 3.60 |
| Oxygen | O | 15.999 | 4 | 63.996 | 38.07 |
| Total | 168.119 | 100.00 |
Application in Synthesis and Catalyst Characterization
In the context of synthesizing this compound and its derivatives, EDS is a crucial tool for characterizing the catalysts often employed in the process. For instance, in the selective oxidation of related furan compounds like 5-hydroxymethylfurfural (HMF) to 5-formyl-2-furancarboxylic acid (FFCA), catalysts such as manganese dioxide (MnO₂) are utilized. acs.orgacs.org
An EDS analysis of the catalyst can confirm the presence and distribution of its constituent elements. For example, a study on a sodium-modified MnO₂ catalyst used for HMF oxidation showed a uniform distribution of Sodium (Na), Manganese (Mn), and Oxygen (O) elements, which was critical for the catalyst's performance. acs.org This demonstrates the utility of EDS in ensuring the quality and composition of materials used in the synthesis of furan derivatives.
| Element | Symbol | Weight % | Atomic % |
|---|---|---|---|
| Oxygen | O K | 35.8 | 60.1 |
| Sodium | Na K | 10.5 | 12.3 |
| Manganese | Mn K | 53.7 | 27.6 |
| Total | 100.0 | 100.0 |
Note: This data is hypothetical and serves as an illustrative example based on literature findings for similar catalysts. acs.org
Analysis of Derivatives
The application of EDS extends to the characterization of various derivatives of this compound. For instance, in the synthesis of furan-based polyamides, elemental analysis is a key step in confirming the structure of the resulting polymers. dtic.mil Similarly, for novel furan compounds synthesized for potential pesticidal applications, elemental analyses are performed to verify the proposed structures. researchgate.net While these studies may not always specify EDS as the method, the principle of confirming elemental ratios is the same.
Role of Methyl 5 Formylfuran 3 Carboxylate in Sustainable Chemistry and Biomass Valorization
Integration of Furanic Building Blocks into Bio-based Chemical Feedstocks
The transition to a circular economy necessitates the use of renewable resources for chemical production. sci-hub.se Lignocellulosic biomass, composed of cellulose (B213188), hemicellulose, and lignin, represents a vast and underutilized renewable carbon source. tue.nl Through various conversion processes, these complex biopolymers can be broken down into simpler platform molecules, with furanic compounds being a key class of these bio-based building blocks. tue.nlrsc.orgbohrium.comresearchgate.net
Methyl 5-formylfuran-3-carboxylate emerges from the valorization of C5 and C6 sugars derived from the hemicellulose and cellulose fractions of biomass. researchgate.netresearchgate.net The initial step often involves the dehydration of these sugars to produce furfural (B47365) and 5-hydroxymethylfurfural (B1680220) (HMF). rsc.orgresearchgate.net These primary furanic platforms can then be further transformed through a variety of chemical reactions to yield a diverse portfolio of furan (B31954) derivatives, including this compound. rsc.orgrsc.org This integration of furanic compounds into the chemical supply chain is crucial for reducing our reliance on petrochemicals and mitigating the environmental impact of the chemical industry. rsc.org
The significance of furanic building blocks like this compound lies in their functionalized structures, which make them versatile intermediates for the synthesis of a wide array of chemicals and materials. tue.nlacs.org They offer a direct pathway to oxygenated compounds, which are often more challenging and resource-intensive to produce from petroleum-based feedstocks. tue.nlacs.org This inherent functionality opens doors to novel chemical transformations and the creation of new bio-based products with unique properties.
Development of Environmentally Benign Synthetic Processes
A cornerstone of sustainable chemistry is the development of green and efficient synthetic methodologies. The production of this compound from biomass-derived precursors is an active area of research, with a strong emphasis on environmentally friendly processes. sci-hub.seresearchgate.netresearchgate.netacs.orgmdpi.comacs.orgresearchgate.net
Key strategies in the green synthesis of this and other furanic compounds include:
Catalytic Routes: Researchers are exploring various catalytic systems to improve the selectivity and yield of the desired furanic products while minimizing waste. acs.orgacs.org This includes the use of heterogeneous catalysts that can be easily separated and recycled, as well as biocatalysts like enzymes that operate under mild conditions. researchgate.net
Protection Strategies: The high reactivity of some furanic intermediates can lead to undesirable side reactions and the formation of humins, which are complex, insoluble byproducts. acs.org To circumvent this, protection-deprotection strategies are being developed. For instance, the reactive formyl group of a precursor like 5-hydroxymethylfurfural (HMF) can be temporarily protected during oxidation or other transformations, and then deprotected to yield the target molecule with higher selectivity. acs.orgresearchgate.net
Process Intensification: Efforts are underway to design more efficient and integrated processes that combine multiple reaction steps into a single pot, reducing the need for intermediate purification and minimizing solvent and energy consumption. academie-sciences.fr
Recent research has demonstrated the successful oxidative esterification of a protected HMF derivative to produce a precursor to this compound in high yield. acs.org This stepwise approach, which also allows for the high recovery of the protecting agent, showcases a promising path towards economically viable and sustainable production. acs.org
Contributions to Bio-Based Polymer and Material Science
Furan-based monomers are at the forefront of the development of novel bio-based polymers, offering a renewable alternative to their petroleum-derived counterparts. sci-hub.sersc.orgbohrium.comacs.orgclockss.org this compound, with its ester and aldehyde functionalities, is a valuable building block for the synthesis of a variety of polymeric materials.
The presence of the furan ring imparts rigidity and favorable thermal and mechanical properties to the resulting polymers. ulaval.ca This makes furan-based polymers, such as polyethylene (B3416737) furanoate (PEF), which is derived from a related furanic monomer, promising candidates for applications in packaging, fibers, and films. researchgate.netacs.org
The versatility of this compound allows for its participation in various polymerization reactions, including:
Polyesters: The ester group can undergo transesterification reactions, while the aldehyde can be oxidized to a carboxylic acid, creating a difunctional monomer suitable for polycondensation reactions.
Polyurethanes: The aldehyde group can be reduced to a hydroxyl group, creating a diol that can be used in the synthesis of polyurethanes. mdpi.com
The development of polymers from furanic building blocks like this compound is a critical step towards a more sustainable materials economy, reducing plastic waste and the carbon footprint of the polymer industry.
Perspectives on Circular Economy and Renewable Resources
The integration of this compound and other furanic compounds into the chemical industry is a clear embodiment of the principles of a circular economy. By utilizing renewable biomass as a feedstock, we move away from a linear "take-make-dispose" model towards a circular one where resources are kept in use for as long as possible. efpia.eu
The valorization of biomass not only provides a sustainable source of chemicals but also offers a solution for managing agricultural and forestry waste. This approach contributes to a more resource-efficient and environmentally responsible industrial ecosystem.
Looking ahead, the continued development of efficient and scalable processes for the production of this compound and other bio-based chemicals will be crucial. This includes advancements in catalysis, biorefinery integration, and the design of novel bio-based materials with enhanced performance and end-of-life options such as recyclability and biodegradability. The journey towards a fully circular and sustainable chemical industry is complex, but the progress made in the field of biomass valorization, exemplified by the potential of compounds like this compound, offers a promising outlook for the future.
Future Research Directions and Emerging Paradigms in Methyl 5 Formylfuran 3 Carboxylate Chemistry
Development of Novel and Efficient Synthetic Routes
The development of efficient and sustainable synthetic methodologies is paramount to unlocking the potential of methyl 5-formylfuran-3-carboxylate. While direct synthetic routes are not extensively documented, future research will likely focus on the adaptation and optimization of established furan (B31954) functionalization techniques.
A plausible and direct approach for the synthesis of this compound involves the selective formylation of methyl furan-3-carboxylate. The Vilsmeier-Haack reaction, a classic method for formylating electron-rich aromatic and heteroaromatic compounds, presents a promising avenue. chemistrysteps.comijpcbs.comorganic-chemistry.orgthieme-connect.de This reaction typically employs a Vilsmeier reagent, generated in situ from a substituted amide like N,N-dimethylformamide (DMF) and a halogenating agent such as phosphoryl chloride (POCl₃). chemistrysteps.comijpcbs.com For heterocyclic compounds like furan, formylation generally occurs at the electron-rich α-position. thieme-connect.de Therefore, starting with methyl furan-3-carboxylate, the Vilsmeier-Haack reaction is expected to introduce the formyl group at the C5 position, yielding the target molecule.
Future research in this area should focus on optimizing reaction conditions to achieve high selectivity and yield, while also exploring greener alternatives to traditional reagents. The development of catalytic Vilsmeier-Haack-type reactions or the use of milder formylating agents could enhance the sustainability of the process.
Another promising strategy involves the catalytic oxidation of a suitable precursor. For instance, the selective oxidation of a methyl group at the 5-position of a corresponding precursor could be explored. However, a more likely route would be the derivatization of other readily available furan compounds.
Exploration of Unprecedented Reactivity and Selectivity
The bifunctional nature of this compound, possessing both an electrophilic aldehyde and a methyl ester, opens up a vast landscape for exploring novel reactivity and selective transformations. Future investigations will likely target the chemoselective manipulation of these functional groups.
The aldehyde group is a versatile handle for a wide range of reactions, including:
Oxidation: Selective oxidation of the formyl group to a carboxylic acid would yield furan-3,5-dicarboxylic acid monomethyl ester, a potentially valuable monomer for polyester (B1180765) synthesis. Catalytic systems based on precious metals (e.g., Au, Pt) or more abundant transition metals could be explored for this transformation.
Reduction: Selective reduction of the aldehyde to a hydroxymethyl group would provide methyl 5-(hydroxymethyl)furan-3-carboxylate. This diol precursor could find applications in polymer chemistry.
C-C Bond Forming Reactions: The aldehyde can participate in various carbon-carbon bond-forming reactions such as aldol (B89426) condensations, Wittig reactions, and Grignard additions, providing access to a wide array of more complex furan derivatives with potential applications in pharmaceuticals and materials science.
The methyl ester group can be selectively hydrolyzed to the corresponding carboxylic acid or converted to other esters via transesterification. It can also be reduced to a primary alcohol.
A key challenge and a significant area for future research will be the development of orthogonal protection strategies and selective catalytic systems that allow for the independent transformation of the formyl and ester groups. This will enable the synthesis of precisely functionalized furan building blocks. Furthermore, the furan ring itself can participate in cycloaddition reactions, such as Diels-Alder reactions, where it can act as a diene. The influence of the electron-withdrawing substituents on the reactivity of the furan ring in such reactions warrants detailed investigation.
Design of Advanced Catalytic Systems for Targeted Transformations
The development of advanced catalytic systems is intrinsically linked to the exploration of novel reactivity and selectivity. Future research in this domain will be critical for the sustainable and efficient utilization of this compound.
For the selective oxidation of the formyl group, heterogeneous catalysts, such as gold nanoparticles supported on various metal oxides, have shown great promise in the oxidation of other furanic aldehydes like 5-hydroxymethylfurfural (B1680220) (HMF). nih.gov Similar catalytic systems could be adapted and optimized for the selective oxidation of this compound. The choice of support and the control of nanoparticle size will be crucial in tuning the catalyst's activity and selectivity.
For reductive transformations, catalytic hydrogenation using catalysts based on palladium, platinum, or nickel can be employed. The challenge will lie in achieving selectivity between the formyl group and the ester group, as well as preventing the reduction of the furan ring itself.
Palladium-catalyzed cross-coupling reactions, such as Suzuki, Heck, and Sonogashira couplings, represent a powerful tool for the further functionalization of the furan ring. biosynth.com This would, however, require the introduction of a leaving group, such as a halogen, onto the furan ring of this compound. Research into direct C-H activation and functionalization of the furan ring would be a more atom-economical and elegant approach.
Enzymatic catalysis offers a green and highly selective alternative to traditional chemical catalysis. nih.gov Lipases could be employed for the selective hydrolysis or transesterification of the methyl ester, while oxidoreductases could be used for the selective reduction or oxidation of the formyl group. The immobilization of these enzymes on solid supports could enhance their stability and reusability.
Integration with Flow Chemistry and Automated Synthesis
The integration of continuous flow chemistry and automated synthesis platforms offers significant advantages in terms of safety, efficiency, scalability, and process control for the synthesis and transformation of this compound. youtube.com
Flow chemistry allows for precise control over reaction parameters such as temperature, pressure, and reaction time, which can lead to improved yields and selectivities. youtube.com The small reactor volumes enhance heat and mass transfer, making it possible to safely perform highly exothermic or fast reactions that are difficult to control in batch reactors. For instance, the formylation of methyl furan-3-carboxylate, which can be exothermic, could be performed more safely and efficiently in a flow reactor.
Automated synthesis platforms can be used to rapidly screen a wide range of reaction conditions, catalysts, and substrates, accelerating the discovery and optimization of new synthetic routes and transformations. chemicalbook.com The combination of flow chemistry and automated synthesis can enable the on-demand production of this compound and its derivatives with high purity and reproducibility.
Future research should focus on the development of integrated flow processes for the multi-step synthesis of complex molecules starting from this compound. This could involve the use of packed-bed reactors containing immobilized catalysts or reagents, allowing for a continuous and streamlined synthetic sequence. The development of in-line analytical techniques for real-time reaction monitoring and optimization will also be crucial for the successful implementation of flow chemistry in this area.
Interdisciplinary Research at the Interface of Organic Chemistry and Materials Science
The unique chemical structure of this compound makes it a promising candidate for the development of novel materials through interdisciplinary research. The furan ring is a bio-based aromatic platform that can impart rigidity and specific thermal properties to polymers. rsc.orgacs.org The formyl and ester functional groups provide reactive handles for polymerization or for grafting onto other polymer backbones.
Future research in this area could explore the use of this compound as a monomer or comonomer in the synthesis of polyesters, polyamides, and other polymers. For example, after conversion of the formyl group to a carboxylic acid or a hydroxyl group, the resulting difunctional monomer could be used in condensation polymerization reactions. The incorporation of the furan ring into the polymer backbone is expected to influence the material's thermal stability, mechanical properties, and barrier properties. acs.org
Furan-based polymers are also being investigated for applications in self-healing materials, where the reversible nature of the Diels-Alder reaction of the furan ring is utilized. acs.org The functional groups on this compound could be used to tune the properties of such materials.
Furthermore, the aldehyde functionality allows for the derivatization of surfaces and nanoparticles, opening up possibilities for the development of functional materials with applications in catalysis, sensing, and drug delivery. Research in this area will require close collaboration between organic chemists, polymer chemists, and materials scientists.
Computational-Experimental Synergy in Furanic Compound Research
The synergy between computational chemistry and experimental research is a powerful paradigm for accelerating the discovery and development of new chemistry and materials based on furanic compounds. maxapress.com Density Functional Theory (DFT) and other computational methods can be used to predict the geometric and electronic structures, spectroscopic properties, and reactivity of this compound and its derivatives. mdpi.com
Computational studies can provide valuable insights into reaction mechanisms, helping to rationalize experimental observations and guide the design of more efficient synthetic routes and catalysts. maxapress.com For example, DFT calculations can be used to model the transition states of key reaction steps, allowing for the prediction of activation energies and the identification of the most favorable reaction pathways.
In the context of materials science, computational modeling can be used to predict the properties of polymers derived from this compound, such as their thermal stability, mechanical strength, and conformation. This can help to guide the design of new materials with desired properties, reducing the need for extensive trial-and-error experimentation.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
